Product packaging for Lithium silicate (Li4SiO4)(Cat. No.:CAS No. 13453-84-4)

Lithium silicate (Li4SiO4)

Cat. No.: B080357
CAS No.: 13453-84-4
M. Wt: 120.0 g/mol
InChI Key: YTZVWGRNMGHDJE-UHFFFAOYSA-N
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Description

Tetralithium Silicate (Li₄SiO₄), more commonly known in research contexts as Lithium Orthosilicate, is an advanced ceramic material of significant scientific interest, particularly in the field of sustainable energy. Its primary research value lies in its application as a solid tritium breeder material in the test blanket modules of deuterium-tritium fusion reactors, such as those in the ITER project. In this role, the lithium in Li₄SiO₄ undergoes the Li-6(n,α)H-3 reaction, enabling the in-situ generation of tritium fuel, which is critical for achieving a self-sustaining fusion fuel cycle . China and the European Union have selected Li₄SiO₄ as a primary candidate for this application due to its attractive lithium density, compatibility with structural materials, and favorable tritium release performance . Beyond fusion energy, Tetralithium Silicate is a key component in materials science and engineering. In the construction industry, lithium silicate solutions are utilized as concrete densifiers. These solutions react with calcium ions in concrete to form an insoluble silicate gel that blocks surface capillaries, thereby increasing surface hardness and impermeability, and improving durability . In advanced manufacturing, Lithium Silicate-based Glass Ceramics (LSCs) are extensively used in dentistry for the fabrication of metal-free restorations. These materials, which can be derived from lithium orthosilicate precursors, are valued for their superior flexural strength and aesthetic translucency, making them suitable for CAD/CAM-produced crowns and bridges . Furthermore, in the energy storage sector, lithium metal orthosilicates (Li₂MSiO₄) are investigated as high-capacity cathode materials for next-generation Li-ion batteries, with the potential for reversible extraction of two lithium ions per formula unit . The synthesis of research-grade Li₄SiO₄ powder is typically achieved via a solid-state reaction between lithium carbonate (Li₂CO₃) and amorphous silica (SiO₂) at calcination temperatures between 700°C and 900°C . The resulting material possesses a crystalline structure that can be characterized by techniques such as X-ray diffraction (XRD) . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li4O4Si B080357 Lithium silicate (Li4SiO4) CAS No. 13453-84-4

Properties

CAS No.

13453-84-4

Molecular Formula

Li4O4Si

Molecular Weight

120.0 g/mol

IUPAC Name

tetralithium;silicate

InChI

InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4

InChI Key

YTZVWGRNMGHDJE-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-]

Other CAS No.

63985-45-5

physical_description

Liquid;  Water or Solvent Wet Solid

Pictograms

Irritant

Origin of Product

United States

Crystallographic and Structural Elucidation of Tetralithium Silicate

Polymorphism and Phase Transitions in Tetralithium Silicate (B1173343) Systems

Tetralithium silicate is known to exhibit polymorphism, meaning it can exist in different crystal structures, or polymorphs, depending on the conditions of its formation and its thermal history. materialsproject.orgcolab.ws The transitions between these phases are of significant interest for materials science, as they can influence the material's properties. materialsproject.orgcolab.ws

The most commonly reported crystal structure for tetralithium silicate is a monoclinic phase. osti.govproject-pulselion.eu Detailed investigations have identified the space group for this phase as P2₁/m. osti.govproject-pulselion.eubath.ac.uk This structure is characterized by a unit cell with three unequal axes and one angle that is not 90 degrees.

One study reported the lattice parameters for the monoclinic P2₁/m phase as a = 11.546 Å, b = 6.090 Å, c = 16.645 Å, and β = 99.5°, with a unit cell volume (V) that accommodates 14 formula units (Z) of Li₄SiO₄. scispace.com Another study using density functional theory (DFT) calculations predicted lattice parameters with less than 1.2% deviation from experimental values. osti.gov The structure consists of isolated SiO₄ tetrahedra, with lithium ions (Li⁺) occupying various coordination environments. bath.ac.ukscispace.com Specifically, the 56 lithium atoms in the superstructure are distributed over 18 distinct crystallographic sites. osti.gov

Crystallographic Data for Monoclinic Tetralithium Silicate (P2₁/m)
ParameterValueReference
Space GroupP2₁/m osti.govbath.ac.uk
a (Å)11.546 scispace.com
b (Å)6.090 scispace.com
c (Å)16.645 scispace.com
β (°)99.5 scispace.com
Z14 scispace.com

In addition to the monoclinic phase, a low-temperature triclinic polymorph of tetralithium silicate, denoted as γ-Li₄SiO₄, has been identified. osti.gov This phase crystallizes in the P-1 space group, which is the least symmetric of all space groups, characterized by three unequal lattice parameters and three unequal angles, none of which are 90°. osti.govwikipedia.org

DFT calculations have been employed to predict the structural constants for the triclinic phase, showing less than 0.8% deviation from experimental data. osti.gov The calculated band gap for the triclinic phase is indirect and has a value of 4.98 eV, which is smaller than that of the monoclinic phase. osti.gov This difference in electronic structure highlights the influence of the crystal symmetry on the material's properties. The triclinic phase is also predicted to be more polar and anisotropic than its monoclinic counterpart. osti.gov

Crystallographic Data for Triclinic Tetralithium Silicate (P-1)
ParameterValue (Calculated)Reference
Space GroupP-1 osti.gov
a (Å)5.374 researchgate.net
b (Å)11.965 researchgate.net
c (Å)11.65 researchgate.net
α (°)113.457 researchgate.net
β (°)94.533 researchgate.net
γ (°)103.08 researchgate.net

The monoclinic structure of Li₄SiO₄ is, in fact, a superstructure. bath.ac.uk This means its unit cell is a multiple of a smaller, more basic subcell. The superstructure arises from the specific ordering of the lithium ions within the crystal lattice. osti.gov In the monoclinic superstructure of Li₄SiO₄, the 56 lithium atoms are located in 18 individual sites of the subcell out of 126 possible individual atomic sites. osti.gov The ordering of cations, such as Li⁺, into specific sites can lead to the formation of lower symmetry superstructures, which can have a significant impact on properties like ionic conductivity. nih.gov While detailed studies on supercell ordering are more common for complex lithium-containing materials like argyrodites, the principles apply to tetralithium silicate as well. nih.gov The arrangement of the lithium ions within the silicate framework is crucial for its electrochemical performance, particularly in applications such as solid-state electrolytes. bath.ac.uk

Atomic Coordination Environments and Polyhedral Connectivity in Tetralithium Silicate (e.g., SiO₄ Tetrahedra, LiOₙ Polyhedra)

The crystal structure of tetralithium silicate is built upon a framework of interconnected polyhedra. The fundamental building block is the silicate tetrahedron, [SiO₄]⁴⁻, where a central silicon atom is covalently bonded to four oxygen atoms. osti.govmpg.de In Li₄SiO₄, these SiO₄ tetrahedra are isolated from each other and are surrounded by lithium ions. osti.govresearchgate.net

The lithium ions themselves are found in various coordination environments, forming LiOₙ polyhedra where 'n' can be 4, 5, or 6. bath.ac.ukscispace.comum.edu.my This means a lithium ion can be coordinated by four, five, or six oxygen atoms. These LiOₙ polyhedra are often distorted and share edges and faces with each other and with the SiO₄ tetrahedra, creating a three-dimensional network. um.edu.my This network of linked polyhedra provides pathways for lithium-ion migration, which is a key factor for its application as a solid electrolyte. project-pulselion.eu

Defect Chemistry and Non-Stoichiometry in Tetralithium Silicate Crystalline Structures

The ideal crystal structure of tetralithium silicate can be altered by the presence of crystalline defects. These defects can include point defects such as vacancies (missing atoms), interstitials (extra atoms in normally unoccupied sites), and substitutional impurities. mdpi.com In the context of Li₄SiO₄, these defects can lead to non-stoichiometry, where the ratio of lithium, silicon, and oxygen atoms deviates from the ideal 4:1:4.

The formation of defects can be influenced by factors such as irradiation. mdpi.com At low irradiation fluences, isolated point defects are the primary form of structural change. mdpi.com However, at higher fluences, an increase in the concentration of these defects can lead to anisotropic distortion of the crystal lattice and the formation of disordered or amorphous regions. mdpi.com The creation of lithium vacancies, in particular, is crucial for ionic conductivity, as it provides a mechanism for lithium ions to move through the crystal lattice. The study of defect chemistry is therefore essential for understanding and optimizing the ionic transport properties of tetralithium silicate.

Local Structure Distortions and Their Academic Implications in Tetralithium Silicate

While crystallographic techniques provide an average picture of the atomic arrangement, local structure distortions can occur where the actual bond lengths and angles deviate from this average. In tetralithium silicate, the SiO₄ tetrahedra can be partially or fully distorted. osti.gov

In the monoclinic phase, the [SiO₄] groups are partially distorted, with two Si-O bond lengths being equivalent and the other two having different lengths. osti.gov In the triclinic phase, these tetrahedra are fully distorted, with four different Si-O bond lengths. osti.gov These distortions can be quantified using indices such as Baur's polyhedral bond length distortion index. bath.ac.ukscispace.com The presence of these distortions has academic implications for understanding the fundamental properties of the material. For instance, local distortions can influence the electronic structure, vibrational modes (phonons), and ultimately, the material's thermodynamic stability and ionic conductivity. osti.govbath.ac.uk The study of these local structural variations provides a more nuanced understanding of the structure-property relationships in tetralithium silicate.

Advanced Synthesis Methodologies for Tetralithium Silicate

Solid-State Reaction Synthesis of Tetralithium Silicate (B1173343): Process Optimization and Microstructural Control

The solid-state reaction method is a conventional and widely used technique for synthesizing tetralithium silicate due to its simplicity and potential for large-scale production. researchgate.net This method typically involves the high-temperature calcination of a mixture of lithium and silicon precursors, such as lithium carbonate (Li₂CO₃) and silicon dioxide (SiO₂). researchgate.netrsc.org The optimization of process parameters is crucial for achieving a high-purity Li₄SiO₄ phase and controlling the microstructure, which significantly impacts its performance. rsc.orghw.ac.uk

Research has shown that the synthesis temperature, holding time, and heating rate are critical variables. rsc.org Complete conversion to Li₄SiO₄ is often achieved at temperatures around 900°C. rsc.orghw.ac.uk For instance, one study found that while unreacted Li₂CO₃ was present at lower temperatures, a pure Li₄SiO₄ phase was obtained at 900°C. hw.ac.uk Further optimization of the holding time at this temperature can significantly enhance properties like CO₂ uptake. A maximum CO₂ uptake of 30.5% was achieved with a holding time of 2 hours at 900°C. rsc.org The heating rate also plays a role, with a rate of 5 °C min⁻¹ identified as optimal for maximizing CO₂ capture performance. rsc.org

Microstructural control is another key aspect of the solid-state synthesis of Li₄SiO₄. The particle size, surface area, and porosity of the resulting material have a profound influence on its reactivity. researchgate.net The characteristics of the starting materials, including their particle size and shape, are fundamental material variables that determine the sinterability and microstructure of the final product. hw.ac.uk It has been observed that a decrease in the particle size of the silica (B1680970) source leads to an increase in the purity of the Li₄SiO₄ phase and improved adsorption efficiency. researchgate.net

The table below summarizes the effect of synthesis conditions on the properties of Li₄SiO₄ prepared by the solid-state method.

Synthesis ParameterConditionOutcome
Temperature 700°CIncomplete reaction, presence of unreacted Li₂CO₃. hw.ac.uk
800°CIncreased formation of Li₄SiO₄ (92.5% purity). hw.ac.uk
900°CComplete conversion to Li₄SiO₄ (100% purity). rsc.orghw.ac.uk
Holding Time (at 900°C) VariedMaximum CO₂ uptake of 30.5% achieved at 2 hours. rsc.org
Heating Rate VariedOptimal heating rate of 5 °C min⁻¹ for CO₂ uptake. rsc.org
Precursor Particle Size Decreased silica sizeIncreased purity and improved adsorption efficiency. researchgate.net

Furthermore, modifications to the solid-state process, such as ball milling after synthesis, can alter the microstructural features and enhance CO₂ capture capacities. researchgate.net The use of alternative precursors, like a Si-rich polymer with Li₂CO₃, has also been shown to enable a more efficient and complete synthesis at lower temperatures, resulting in high phase purity (97.23%) and enhanced microstructural stability. researchgate.net

Solution-Based Synthesis Approaches for Tetralithium Silicate

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and greater control over particle size and morphology at the nanoscale. These techniques are being extensively explored for the synthesis of tetralithium silicate with tailored properties.

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This process allows for the synthesis of nanocrystalline materials with high purity and homogeneity. For silicate synthesis, it typically involves the hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a lithium salt. frontiersin.orgjapsonline.com

In the synthesis of Li₄SiO₄, precursors like lithium nitrate (B79036) (LiNO₃) and TEOS are commonly used. The process involves the formation of a sol, which is then aged to form a gel. This gel is subsequently dried and calcined to obtain the final nanocrystalline Li₄SiO₄ powder. The sol-gel method offers excellent control over the stoichiometry and microstructure of the product. Research has shown that parameters such as the Li:Si molar ratio, calcination temperature and time, and the ratio of water to the silicon precursor significantly influence the properties of the synthesized sorbent.

One study demonstrated that a Li:Si molar ratio of 1:1, a H₂O:Si molar ratio of 1:1, and calcination at 700°C for 5 hours resulted in the highest CO₂ sorption capacity. The ability to produce materials with smaller particle sizes and higher surface areas through sol-gel processing can lead to enhanced performance, for example, in CO₂ capture applications. Compared to solid-state methods, sol-gel synthesized materials can exhibit higher chemical reactivity and faster hydration rates. japsonline.com

The table below highlights key parameters and their effects in the sol-gel synthesis of lithium silicate-based materials.

ParameterVariationEffect on Product Properties
Li:Si Molar Ratio 1 to 5Influences the final phase and CO₂ sorption capacity.
Calcination Temperature 600–800°CAffects crystallinity, particle size, and CO₂ sorption capacity.
Calcination Time 1–8 hoursImpacts the completion of the reaction and crystal growth.
H₂O:Si Molar Ratio 1 to 5Affects the hydrolysis and condensation reactions, influencing the final structure.

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing well-defined, crystalline nanoparticles with controlled morphology. mdpi.com The process is typically carried out in a sealed vessel called an autoclave, where temperature and pressure can be elevated.

For the synthesis of silicate materials, hydrothermal routes can yield nanostructures with specific shapes and sizes by carefully controlling reaction parameters such as temperature, time, and precursor concentrations. mdpi.commdpi.com While direct hydrothermal synthesis of pure Li₄SiO₄ is less commonly detailed, the method has been successfully applied to produce related lithium silicate compounds and other complex silicates. For instance, hollow hemispherical lithium iron silicate (Li₂FeSiO₄) has been synthesized via a template-free hydrothermal method. mdpi.com This demonstrates the potential of the technique to create complex, porous morphologies that could enhance the surface area and reactivity of the material.

The synthesis typically involves using precursors like silica gel and sodium silicate as silicon sources, along with a lithium source, in an aqueous solution. nih.gov The use of structure-directing agents or templates can further guide the formation of specific morphologies. nih.gov The hydrothermal treatment time is a critical parameter that influences the structural stability and textural properties of the resulting material. mdpi.com This method's ability to operate at relatively lower temperatures compared to solid-state reactions can help prevent particle agglomeration and sintering, leading to materials with higher surface areas.

Spray drying is a scalable and continuous process that transforms a liquid feed—a solution, suspension, or slurry—into a dry powder in a single step. wiserpub.commdpi.com The process involves atomizing the liquid feed into a hot gas stream, which leads to the rapid evaporation of the solvent and the formation of solid particles. google.com This technique is widely used in various industries for its ability to produce particles with controlled size and morphology. wiserpub.com

In the context of tetralithium silicate sorbent preparation, spray drying can be employed to produce spherical micro- or nanoparticles with a narrow size distribution. The feedstock for spray drying would typically consist of a solution or suspension containing the lithium and silicon precursors. Upon atomization and drying, the precursors react to form Li₄SiO₄, often with a subsequent calcination step to ensure complete reaction and crystallization. mdpi.com

The morphology of the spray-dried particles is often spherical, which can be advantageous for applications requiring good flowability, such as in packed or fluidized bed reactors for CO₂ capture. The resulting particles can be hollow or dense, depending on the drying conditions and the composition of the feed. google.com The rapid drying process can lead to the formation of amorphous or poorly crystalline materials, which may require a post-synthesis heat treatment to achieve the desired crystalline phase. mdpi.com The inclusion of carbon precursors in the spray-drying feedstock is a common strategy to create a composite material with enhanced conductivity for battery applications. mdpi.com

Precursor Chemistry and its Influence on Tetralithium Silicate Phase Formation and Morphology

The choice of precursors and their chemical properties plays a pivotal role in determining the final phase, purity, and morphology of tetralithium silicate. The reactivity, decomposition temperature, and particle size of the lithium and silicon sources directly impact the reaction kinetics and the characteristics of the synthesized material.

In solid-state synthesis, common precursors are lithium carbonate (Li₂CO₃) and silicon dioxide (SiO₂). The Li:Si molar ratio is a critical factor influencing the final phase composition. researchgate.net While a stoichiometric ratio of 4:1 is required for Li₄SiO₄, variations in this ratio can be explored to control the formation of other lithium silicate phases. The use of a SiO₂ coating approach, where tetraethyl orthosilicate (TEOS) is hydrolyzed in a Li₂CO₃ solution to create a precursor with a distinct coating structure, has been shown to lower the phase formation and sintering temperatures. researchgate.net

In solution-based methods like sol-gel, the precursor chemistry offers even greater control. The use of metal alkoxides like TEOS and soluble lithium salts like lithium nitrate (LiNO₃) or lithium ethoxide allows for mixing at the molecular level, leading to higher homogeneity. frontiersin.org The hydrolysis and condensation rates of the silicon precursor, which can be controlled by pH and the water-to-alkoxide ratio, directly affect the structure of the resulting gel and, consequently, the morphology of the final calcined powder. researchgate.net

The nature of the precursor can also influence the morphology in unexpected ways. For instance, in the hydrothermal synthesis of lithium iron silicate, the addition of ascorbic acid not only prevented the oxidation of Fe²⁺ but also significantly altered the particle morphology, leading to the self-assembly of primary nanoparticles into hollow hemispherical structures. mdpi.com This highlights how even minor chemical components in the precursor solution can direct the formation of complex architectures.

The table below provides examples of different precursors used in Li₄SiO₄ synthesis and their impact.

Synthesis MethodLithium PrecursorSilicon PrecursorInfluence on Product
Solid-State Lithium Carbonate (Li₂CO₃)Silicon Dioxide (SiO₂)Conventional method; properties depend on precursor particle size and reaction conditions. researchgate.netrsc.org
Solid-State Lithium Carbonate (Li₂CO₃)Si-rich PolymerLower synthesis temperature, high phase purity, enhanced microstructural stability. researchgate.net
Sol-Gel Lithium Nitrate (LiNO₃)Tetraethyl Orthosilicate (TEOS)High homogeneity, nanocrystalline product, properties controlled by Li:Si and H₂O:Si ratios.
Hydrothermal Lithium SourceSilica Gel / Sodium SilicatePotential for controlled morphology and crystallinity at lower temperatures. nih.gov

Novel Synthesis Strategies for Tetralithium Silicate with Controlled Morphologies and Structures

The development of novel synthesis strategies is aimed at fabricating tetralithium silicate with precisely controlled morphologies and hierarchical structures to enhance its functional properties. These advanced methods move beyond simple particle synthesis to create complex architectures such as core-shell, hollow, and porous structures.

One innovative approach is the use of templates to guide the formation of the desired morphology. This can involve either hard templates (e.g., silica spheres, carbon nanotubes) or soft templates (e.g., surfactants, block copolymers). After the formation of the silicate material around the template, the template is removed, typically by calcination or chemical etching, leaving behind a structure with a specific shape and porosity. For instance, hollow silica nanorods have been synthesized using nanocrystalline cellulose (B213188) as a core template.

Biomimetic synthesis offers another promising avenue, drawing inspiration from natural biomineralization processes. By using organic molecules like peptides as templates, it is possible to fabricate silica nanostructures with controlled morphologies, such as "string-of-beads" and fibrillar structures, by manipulating the interfacial interactions between the template and the silicate species. rsc.org

One-pot synthesis methods are also being developed to create complex structures in a single step. For example, silicate particles with hollow, porous, or dense internal structures have been synthesized via a simple precipitation process by adding alcohol to an aqueous sodium silicate solution, without the need for an external template. researchgate.net Control over the final structure is achieved by carefully tuning reaction conditions like the type of alcohol, reaction time, and temperature. researchgate.net

Furthermore, colloidal synthesis routes provide facile control over the crystal structure and composition of nanostructured lithium silicates. By reacting precursors like silicon tetraiodide (SiI₄) with n-butyllithium, different lithium silicate phases with spherical or rod-shaped morphologies can be produced. rsc.org These novel strategies open up new possibilities for designing tetralithium silicate materials with optimized performance for specific applications.

Advanced Spectroscopic and Structural Characterization of Tetralithium Silicate

X-ray Diffraction (XRD) and Neutron Diffraction for Tetralithium Silicate (B1173343) Crystal Structure Determination and Phase Analysis

X-ray Diffraction (XRD) and neutron diffraction are indispensable techniques for elucidating the crystal structure and conducting phase analysis of tetralithium silicate (Li₄SiO₄). These methods have revealed that Li₄SiO₄ can exist in several polymorphic forms, with the most commonly reported being a monoclinic structure. researchgate.net

Early structural determinations identified a monoclinic unit cell for Li₄SiO₄, often described with the space group P2₁/m. researchgate.netresearchgate.net The structure is characterized by isolated SiO₄ tetrahedra, with lithium ions occupying various coordination environments (LiO₄, LiO₅, and LiO₆ polyhedra) that are linked by sharing edges and corners. researchgate.net Another reported structure crystallizes in the triclinic P-1 space group. materialsproject.org In this configuration, there are four distinct Li¹⁺ sites, where lithium is bonded to four or five oxygen atoms, forming distorted LiO₄ tetrahedra and LiO₅ square pyramids. materialsproject.org

Neutron diffraction has been particularly valuable for accurately locating the light lithium atoms, which are difficult to distinguish with X-rays. Studies using neutron powder diffraction have provided detailed insights into the Li sublattice, revealing partially occupied lithium sites which are crucial for understanding the material's ionic conductivity. researchgate.netbath.ac.uk For instance, Rietveld refinement of neutron diffraction data has been used to determine the crystal structures of solid solutions based on Li₄SiO₄, such as the Li₄SiO₄-Li₃PO₄ system. bath.ac.uk These analyses have quantified Li site occupancies and identified structural disorder within the lithium sublattice, which facilitates ion movement. bath.ac.uk

Phase analysis using XRD is critical for monitoring the synthesis of Li₄SiO₄ and its subsequent reactions. For example, in the solid-state synthesis from precursors like Li₂CO₃ and SiO₂, XRD is used to identify the formation of intermediate phases, such as lithium metasilicate (B1246114) (Li₂SiO₃), and to confirm the purity of the final Li₄SiO₄ product. iaea.orgmdpi.com The technique is also used to study phase transformations that occur during processes like CO₂ capture, where Li₄SiO₄ reacts to form Li₂CO₃ and Li₂SiO₃. researchgate.net

Below is a data table summarizing the crystallographic data for common phases of tetralithium silicate.

PhaseCrystal SystemSpace GroupLattice Parameters (Å, °)
Monoclinic Li₄SiO₄MonoclinicP2₁/ma = 11.546, b = 6.090, c = 16.645, β = 99.5
Triclinic Li₄SiO₄TriclinicP-1Not explicitly detailed in provided search results

Raman Spectroscopy for Vibrational Mode Analysis of Tetralithium Silicate and Reaction Intermediates

Raman spectroscopy is a powerful, non-destructive technique used to investigate the vibrational modes of tetralithium silicate and to identify reaction intermediates during chemical processes. The Raman spectrum of Li₄SiO₄ is dominated by the vibrational modes of the [SiO₄]⁴⁻ tetrahedra, which are the fundamental building blocks of its crystal structure.

The primary vibrational modes of the silicate network observed in Raman spectra include:

Symmetric and asymmetric stretching modes of the Si-O bonds within the SiO₄ tetrahedra. These are typically found in the high-frequency region of the spectrum (e.g., 800-1100 cm⁻¹).

Bending modes of O-Si-O angles, which appear at lower frequencies.

In Li₄SiO₄, the isolated nature of the SiO₄ tetrahedra (nesosilicate structure) results in characteristic Raman peaks that can be distinguished from other silicate structures with different degrees of polymerization (e.g., chain or sheet silicates). researchgate.net The positions and intensities of these peaks are sensitive to the local environment, including cation coordination and bond distances, providing a fingerprint for the specific crystalline phase of Li₄SiO₄.

The table below summarizes key Raman active modes relevant to the analysis of tetralithium silicate and its common reaction products.

CompoundStructural UnitTypical Raman Peak Region (cm⁻¹)Vibrational Mode Assignment
Tetralithium Silicate (Li₄SiO₄)[SiO₄]⁴⁻ Tetrahedra800 - 1000Si-O Stretching
Lithium Metasilicate (Li₂SiO₃)[SiO₃]²⁻ Chains~600, ~1100Si-O-Si Bridging and Si-O Stretching
Lithium Carbonate (Li₂CO₃)[CO₃]²⁻ Anion~1090Symmetric C-O Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing and Lithium Ion Dynamics in Tetralithium Silicate

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environments and dynamic processes in materials like tetralithium silicate. By studying NMR-active nuclei such as ⁶Li, ⁷Li, and ²⁹Si, detailed information can be obtained about the structure, bonding, and mobility of ions within the crystal lattice. rsc.orgberkeley.edu

⁷Li and ⁶Li NMR are used to investigate the local environments of lithium ions. rsc.org In a complex structure like Li₄SiO₄ with multiple crystallographically distinct lithium sites, NMR can often resolve separate resonances for these different sites, especially at low temperatures. bath.ac.ukrsc.org The chemical shift of a lithium nucleus is sensitive to its coordination number and the nature of the surrounding atoms, providing insight into the LiOₙ polyhedra.

Furthermore, variable temperature NMR experiments are crucial for studying lithium ion dynamics. rsc.orgchemrxiv.org As the temperature increases, lithium ions may begin to hop between different sites in the lattice. This motion leads to changes in the NMR spectrum, such as the narrowing of resonance lines (motional narrowing) or the coalescence of peaks from distinct sites into a single, averaged signal. rsc.org By analyzing the temperature dependence of the NMR linewidths and spin-lattice relaxation times (T₁), it is possible to quantify the activation energies for lithium diffusion and the hopping rates, which are key parameters for understanding ionic conductivity. chemrxiv.org

²⁹Si NMR provides information about the silicate network. berkeley.eduresearchgate.net The chemical shift of ²⁹Si is highly sensitive to the degree of polymerization of the SiO₄ tetrahedra (i.e., the number of bridging oxygen atoms per silicon, denoted as Qⁿ species). berkeley.edu For Li₄SiO₄, which is an orthosilicate (B98303) (or nesosilicate), all silicon atoms are in isolated tetrahedra with no bridging oxygens. This corresponds to a Q⁰ environment, which gives a characteristic chemical shift in the ²⁹Si NMR spectrum, distinguishing it from more polymerized silicates like Li₂SiO₃ (Q²). berkeley.edu

The table below outlines the application of different NMR nuclei for the study of tetralithium silicate.

NucleusInformation ObtainedKey Experimental Approaches
⁷Li, ⁶Li- Number and type of distinct Li sites
  • Li coordination environment
  • Lithium ion mobility and diffusion pathways
  • - Magic-Angle Spinning (MAS) for high resolution
  • Variable Temperature (VT) studies for dynamics
  • Spin-lattice relaxation (T₁) measurements for activation energies
  • ²⁹Si- Degree of silicate network polymerization (Qⁿ species)
  • Confirmation of orthosilicate (Q⁰) structure
  • Detection of impurity phases (e.g., Li₂SiO₃)
  • - MAS NMR for chemical shift analysis
  • Cross-polarization techniques to enhance signal
  • Electron Microscopy Techniques for Microstructural and Morphological Analysis of Tetralithium Silicate (e.g., SEM)

    Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are vital for characterizing the microstructure and morphology of tetralithium silicate powders and sintered bodies. iaea.orgresearchgate.net SEM provides high-resolution images of the sample surface, revealing critical information about particle size, shape, aggregation, and porosity.

    In the context of Li₄SiO₄ synthesis, SEM is used to observe the morphology of the precursor materials and the final product. For instance, when synthesized via a solid-state reaction, Li₄SiO₄ often forms agglomerates of irregularly shaped particles. iaea.orgacs.org The particle size and degree of sintering can be controlled by adjusting synthesis parameters like temperature and time, and SEM is the primary tool for visualizing these changes. iaea.orgresearchgate.net The morphology of the particles can significantly impact their reactivity, for example, in CO₂ capture applications, where a high surface area and porous structure are desirable. acs.org

    SEM is also employed to study the microstructural evolution of Li₄SiO₄ during chemical reactions. After reacting with CO₂, the surface of the Li₄SiO₄ particles can show the formation of new product layers, such as Li₂SiO₃ and Li₂CO₃. researchgate.net These changes in surface topography, including the development of stepped structures or the growth of new crystals, can be directly observed with SEM, providing visual evidence that complements data from other techniques like XRD and Raman spectroscopy. researchgate.net

    The findings from SEM analysis are often qualitative but can be made quantitative through image analysis to determine particle size distributions. This information is crucial for understanding reaction kinetics, as diffusion processes in solid-state reactions are highly dependent on particle size and the available surface area. acs.org

    Below is a summary of the typical microstructural features of tetralithium silicate observed by SEM.

    Sample ConditionTypical Morphological and Microstructural Features Observed
    As-synthesized powder (solid-state method)- Irregularly shaped particles
  • Tendency to form agglomerates
  • Particle size dependent on synthesis temperature and time
  • Sintered pellets- Interconnected grains with reduced porosity
  • Evidence of grain growth and necking between particles
  • After reaction (e.g., with CO₂)- Formation of a product layer on the particle surface
  • Changes in surface texture and topography
  • Possible formation of new, distinct crystals of product phases
  • In-situ Characterization Approaches for Probing Tetralithium Silicate under Dynamic Conditions (e.g., In-situ XRD, In-situ Raman)

    In-situ characterization techniques are essential for studying the behavior of tetralithium silicate under dynamic conditions, such as during synthesis, thermal treatment, or chemical reactions. These methods allow for real-time monitoring of structural and chemical changes, providing insights that are not accessible through conventional ex-situ analysis.

    In-situ X-ray Diffraction (XRD) is used to track phase transformations as a function of temperature or reaction progress. nih.govnih.gov For example, during the synthesis of Li₄SiO₄ from Li₂CO₃ and SiO₂, in-situ XRD can monitor the consumption of reactants and the formation of the intermediate Li₂SiO₃ phase, followed by the appearance of the final Li₄SiO₄ product. researchgate.net This provides direct information on reaction pathways and kinetics. Similarly, when studying the reaction of Li₄SiO₄ with CO₂, in-situ XRD can follow the decrease in the intensity of Li₄SiO₄ diffraction peaks and the simultaneous growth of peaks corresponding to Li₂SiO₃ and Li₂CO₃, allowing for a quantitative analysis of the reaction rate under process conditions. researchgate.net

    In-situ Raman Spectroscopy offers complementary information by probing changes in vibrational modes in real-time. researchgate.netelsevierpure.com This technique is highly sensitive to changes in the local chemical environment and bonding. During the reaction of Li₄SiO₄ with CO₂, in-situ Raman can detect the transformation of the isolated [SiO₄]⁴⁻ tetrahedra into the chain-like [SiO₃]²⁻ units of the Li₂SiO₃ product, as well as the emergence of the characteristic vibrational mode of the carbonate ion in Li₂CO₃. This provides a molecular-level view of the reaction mechanism as it occurs. researchgate.net

    These in-situ approaches are powerful because they capture transient or metastable phases that might be missed in ex-situ measurements, where the sample is cooled or removed from the reaction environment before analysis. By correlating the observed structural changes with external parameters like temperature, pressure, or gas atmosphere, a comprehensive understanding of the material's dynamic behavior can be achieved.

    The table below highlights the advantages and applications of in-situ techniques for the study of tetralithium silicate.

    In-situ TechniqueDynamic Process StudiedKey Information Obtained
    In-situ XRD- Solid-state synthesis
  • Thermal decomposition
  • Reaction with gases (e.g., CO₂)
  • - Real-time phase identification and quantification
  • Reaction pathways and kinetics
  • Crystallite size and strain evolution
  • In-situ Raman Spectroscopy- Reaction with gases (e.g., CO₂)
  • Phase transitions
  • - Monitoring of changes in molecular vibrational modes
  • Identification of reaction intermediates
  • Information on changes in chemical bonding
  • Computational and Theoretical Insights into Tetralithium Silicate

    Density Functional Theory (DFT) Studies on Tetralithium Silicate (B1173343)

    Density Functional Theory (DFT) has been extensively employed to investigate the structural, electronic, and vibrational properties of tetralithium silicate. These calculations offer a quantum mechanical description of the material, providing a solid theoretical foundation for understanding its behavior.

    DFT calculations have been instrumental in characterizing the electronic properties of different phases of tetralithium silicate, primarily the monoclinic and triclinic polymorphs. Studies consistently show that tetralithium silicate is an insulator with a wide band gap. worldscientific.comresearchgate.net

    The electronic band structure of the monoclinic phase of Li₄SiO₄ reveals a direct band gap of approximately 5.24 eV, while the triclinic (γ-Li₄SiO₄) phase exhibits an indirect band gap of about 4.98 eV. osti.govunt.edu Another study focusing on the γ-Li₄SiO₄ phase calculated an indirect band gap of 5.19 eV. worldscientific.com It is important to note that DFT calculations, particularly with generalized gradient approximation (GGA), tend to underestimate band gaps, so the actual values may be higher. materialsproject.org

    The Density of States (DOS) analysis provides further detail on the contributions of different atomic orbitals to the electronic structure. osti.govunt.edu In both monoclinic and triclinic phases, the valence bands are primarily composed of O 2p orbitals, with some contribution from Si 3p orbitals, indicating covalent character in the Si-O bonds. researchgate.netrsc.org The conduction bands are mainly formed by the orbitals of Li and Si atoms. worldscientific.com The total DOS near the Fermi level is dominated by the p orbitals of oxygen atoms, suggesting that these atoms are chemically active and likely to act as electron donors. rsc.org

    Table 1: Calculated Electronic Properties of Tetralithium Silicate Polymorphs

    Property Monoclinic Li₄SiO₄ Triclinic (γ-Li₄SiO₄) γ-Li₄SiO₄ (Alternate Study)
    Band Gap Type Direct Indirect Indirect

    | Band Gap (eV) | 5.24 osti.govunt.edu | 4.98 osti.govunt.edu | 5.19 worldscientific.com |

    The study of lattice dynamics and phonon properties through DFT provides insights into the vibrational characteristics, stability, and thermodynamic properties of materials. For tetralithium silicate, phonon dispersion calculations have been performed to understand its dynamic stability. The phonon dispersion curves for γ-Li₄SiO₄ show no negative frequencies, which indicates its dynamical stability. worldscientific.com

    Calculations of the phonon density of states have been used to determine various thermodynamic functions, such as entropy, internal energy, Helmholtz free energy, and constant-volume specific heat. worldscientific.com The analysis of Longitudinal Optical (LO) and Transverse Optical (TO) phonon mode splitting (LO-TO splitting) at the Γ point of the Brillouin zone indicates that both the monoclinic and triclinic phases of Li₄SiO₄ are polar and anisotropic materials. worldscientific.comosti.govunt.edu The calculated infrared absorption spectra for these two phases show distinct differences. osti.govunt.edu Furthermore, investigations into the monoclinic phase have identified three phonon soft modes, which are associated with the disorder of one type of Li atom over several sites. unt.edu

    The surface reactivity of tetralithium silicate is a critical aspect, particularly for its application as a high-temperature CO₂ sorbent. DFT calculations have been employed to investigate the mechanisms of CO₂ adsorption on Li₄SiO₄ surfaces. rsc.orgrsc.org These studies reveal that CO₂ is strongly adsorbed on the oxygen sites of the Li₄SiO₄ surface through chemisorption. rsc.org This process involves a significant alteration in the chemical structure of the CO₂ molecule, as evidenced by bending of the molecule, elongation of its bonds, and a charge transfer from the surface to the CO₂ molecule. rsc.org

    Comparative studies between Li₄SiO₄ and other silicates, such as calcium silicate (Ca₂SiO₄), show that the Li₄SiO₄ (010) surface has a significantly greater CO₂ adsorption energy (-2.97 eV) compared to the Ca₂SiO₄ (100) surface (-0.31 eV). rsc.orgresearchgate.net This stronger interaction is attributed to the formation of a stronger covalent bond between the carbon atom of the adsorbed CO₂ and a surface oxygen atom on the Li₄SiO₄ surface, which is accompanied by a larger charge transfer. rsc.orgresearchgate.net The higher activity of the surface oxygen atoms on Li₄SiO₄, indicated by a more negative Mulliken charge and a p-band center closer to the Fermi level, makes them more susceptible to electrophilic attack by the CO₂ molecule. rsc.orgresearchgate.net

    Ab Initio Molecular Dynamics Simulations of Tetralithium Silicate Systems

    Ab initio molecular dynamics (AIMD) simulations, which combine molecular dynamics with first-principles electronic structure calculations, are a powerful tool for studying the dynamic behavior of atoms and molecules in materials, especially at finite temperatures. While comprehensive AIMD studies focused solely on tetralithium silicate are not extensively detailed in the provided context, the methodology is well-established for investigating silicate systems. researchgate.net For instance, AIMD has been used to study the interactions between water and nanoporous amorphous silica (B1680970), accurately describing bond formation and breakage. researchgate.net

    In the context of CO₂ capture, reactive molecular dynamics simulations, which are related to AIMD, have been used to investigate the CO₂ adsorption mechanism on Li₄SiO₄ at high temperatures. unist.ac.kr These simulations have explored the formation of a thin bilayer structure consisting of lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃) on the surface of Li₄SiO₄ during CO₂ adsorption. unist.ac.krunist.ac.kr The subsequent diffusion of lithium and oxygen ions is thought to enable the reaction to proceed further. unist.ac.krunist.ac.kr

    Thermodynamic Modeling and First-Principles Calculations of Tetralithium Silicate Reaction Equilibria

    Thermodynamic modeling, often integrated with first-principles calculations, is crucial for understanding the stability of different phases and predicting reaction equilibria. unicen.edu.arresearchgate.nettaylorfrancis.com For the Li₂O-SiO₂ system, which includes tetralithium silicate, the CALPHAD (CALculation of PHAse Diagrams) method has been used to develop thermodynamic descriptions and reproduce the phase diagram. mdpi.com

    First-principles calculations have been used to determine the thermodynamic properties of Li₄SiO₄ polymorphs from their phonon density of states. worldscientific.com These calculations provide data for entropy, internal energy, and Helmholtz free energy as a function of temperature. worldscientific.com Furthermore, the reaction of Li₄SiO₄ with CO₂ to form Li₂SiO₃ and Li₂CO₃ is a key equilibrium of interest. nih.govcranfield.ac.uk Thermodynamic calculations based on DFT have been used to assess the chemical potential changes as a function of temperature and CO₂ pressure for this reaction, confirming that Li₄SiO₄ is a promising candidate for high-temperature CO₂ capture. osti.govunt.edu

    Table 2: Key Reactions and Thermodynamic Insights for Tetralithium Silicate

    Reaction Method of Study Key Findings
    Li₄SiO₄ + CO₂ ↔ Li₂SiO₃ + Li₂CO₃ DFT, In situ XRD, In situ Raman osti.govunt.edunih.gov The reaction proceeds at high temperatures (e.g., 973 K) with no detectable crystalline Li₂O intermediate. A modified double-shell mechanism has been proposed. nih.gov
    2Li₂CO₃ + SiO₂ → Li₄SiO₄ + 2CO₂ Solid-state reaction modeling mdpi.com A core-shell model describes the synthesis of Li₄SiO₄, where Li₂SiO₃ is an intermediate product. mdpi.com

    | Sulphation of Li₄SiO₄ | Experiments and Thermodynamic Calculations cranfield.ac.uk | In the presence of O₂, Li₄SiO₄ reacts with SO₂ to form Li₂SiO₃ and lithium sulfate (B86663) (Li₂SO₄). In the absence of O₂, lithium sulfite (B76179) (Li₂SO₃) is formed at certain temperatures. cranfield.ac.uk |

    Computational Prediction of Structural and Electronic Properties in Doped Tetralithium Silicate Variants

    Computational studies on doped tetralithium silicate are important for understanding how impurities or intentional additives can modify its properties, for instance, to enhance ionic conductivity or CO₂ capture performance. First-principles calculations have been performed to study the effects of doping on the structural and electronic properties of Li₄SiO₄. For example, the impact of aluminum (Al) doping has been investigated. researchgate.net

    The doping of other lithium silicates, which can provide insights applicable to Li₄SiO₄, has also been a subject of computational modeling. Atomistic simulations have been used to examine the effects of various dopants in related silicate materials for battery applications. mdpi.com For instance, in Li₂ZnSiO₄, doping with Al³⁺ at the Si site was found to be the most favorable, potentially leading to compositions like Li₂₊ₓZnSi₁₋ₓAlₓO₄. mdpi.com Such a doping strategy, which introduces Li interstitials to compensate for the charge difference, could be a viable approach to enhance the lithium content and potentially the ionic conductivity in tetralithium silicate as well. Doping can also significantly alter the electronic properties by introducing additional charge carriers, which can be modeled using DFT. nih.gov

    Mechanistic Investigations of Tetralithium Silicate Reaction Processes

    High-Temperature Carbon Dioxide Capture Mechanism by Tetralithium Silicate (B1173343)

    Tetralithium silicate (Li₄SiO₄) has garnered significant attention as a promising solid sorbent for capturing carbon dioxide (CO₂) at elevated temperatures. yavuzlab.comresearchgate.net Its high CO₂ absorption capacity and favorable reaction kinetics make it a candidate for various industrial applications. yavuzlab.comscispace.com Understanding the underlying mechanisms of CO₂ capture is crucial for optimizing its performance.

    Li₄SiO₄ + CO₂ ↔ Li₂SiO₃ + Li₂CO₃

    This reaction is reversible, with the forward reaction representing CO₂ adsorption (carbonation) and the reverse reaction representing desorption (regeneration). mdpi.com The thermodynamics of this process are a key determinant of the material's suitability for CO₂ capture. Increasing the Li₂O/SiO₂ ratio in lithium silicates generally leads to a higher CO₂ capture capacity, higher turnover temperatures, and greater heats of reaction, which also implies higher energy requirements for regeneration. rsc.orgsemanticscholar.orgresearchgate.net

    The adsorption process is influenced by temperature and the partial pressure of CO₂. While higher temperatures favor the kinetics of the reaction, they can also shift the equilibrium towards desorption. The heat of adsorption for CO₂ on sorbents is a critical parameter; for instance, the heat of adsorption for water is higher than that for CO₂, which has implications for the efficiency of capture systems in the presence of moisture. purdue.edu

    Table 1: Thermodynamic Parameters for CO₂ Capture by Lithium Silicates

    ParameterValue/ObservationSource(s)
    Optimal Adsorption Temperature700-725 °C advancedenergymat.com
    Effect of Li₂O/SiO₂ RatioHigher ratio increases CO₂ capacity and regeneration energy rsc.orgsemanticscholar.orgresearchgate.net
    Reaction EnthalpyEndothermic peak around 700°C for carbonation mdpi.com
    Adsorption BehaviorDouble exponential, indicating kinetic and mass transfer limited regimes advancedenergymat.com

    The carbonation of tetralithium silicate is not a simple, single-step process. It is generally accepted to occur in two main stages. rsc.orgresearchgate.net The initial stage involves a surface reaction where CO₂ reacts with the surface of the tetralithium silicate particles. This leads to the formation of an external shell composed of lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃). researchgate.netmdpi.com

    The reaction can be described as follows:

    Initial Surface Reaction: Li₄SiO₄(s) + CO₂(g) → Li₂SiO₃(s) + Li₂CO₃(s)

    As the reaction proceeds, a product layer forms on the surface of the unreacted core of tetralithium silicate. researchgate.net This leads to the second stage of the reaction, which is controlled by diffusion. rsc.orgresearchgate.net In this stage, further reaction is limited by the diffusion of species through this newly formed product layer.

    Intermediate species in this process are primarily the solid products, lithium metasilicate and lithium carbonate. The formation of these products on the surface is a critical step that dictates the subsequent reaction kinetics. researchgate.net The presence of moisture can also influence the reaction pathways, with water-induced adsorption of CO₂ playing a role, particularly in the diffusion-controlled stage at lower temperatures. nih.gov

    Ionic Transport Mechanisms in Tetralithium Silicate and Related LISICON Structures

    Tetralithium silicate is a member of the LISICON (Lithium Super Ionic Conductor) family of materials, which are known for their ability to conduct lithium ions. wikipedia.orgbath.ac.uk This ionic conductivity is a crucial property, not only for its application in solid-state batteries but also for its role in the CO₂ capture mechanism, where lithium ion diffusion is a rate-limiting step. rsc.orgresearchgate.net

    The crystal structure of tetralithium silicate and related LISICONs provides specific pathways for lithium ion diffusion. wikipedia.org In these structures, lithium ions can move through a network of interstitial sites. sci-hub.boxd-nb.info The diffusion mechanism can involve direct hopping between adjacent sites or a more complex cooperative motion. d-nb.infopkusz.edu.cn

    In the broader LISICON family, the framework is often composed of a network of tetrahedra (e.g., SiO₄, PO₄). researchgate.net The arrangement of these tetrahedra creates channels through which lithium ions can migrate. wikipedia.org However, the dimensionality of this diffusion can be limited; for instance, in some LISICON structures, lithium ions are confined to two-dimensional diffusion pathways. wikipedia.org The energy barrier for an ion to move from one site to another, known as the activation energy, is a key factor determining the ionic conductivity. mdpi.com

    Atomistic simulations and experimental techniques have been used to map out these diffusion pathways. For example, in Li₂FeSiO₄, a related silicate material, Li⁺ transport involves zigzag paths between corner-sharing tetrahedral sites and through intervening vacant octahedral sites. bath.ac.uk

    The ionic conductivity of tetralithium silicate and other LISICONs is intrinsically linked to their crystal structure and the presence of defects. wikipedia.orgmdpi.com The specific arrangement of atoms in the crystal lattice determines the availability and connectivity of diffusion pathways for lithium ions. pkusz.edu.cn

    Introducing defects into the crystal structure, such as vacancies or interstitial ions, can significantly enhance ionic conductivity. researchgate.netresearchgate.net This is often achieved through doping or creating solid solutions. For example, substituting Si⁴⁺ with P⁵⁺ in the Li₄SiO₄ lattice results in the creation of interstitial Li⁺ ions, which are more mobile and lead to an increase in ionic conductivity. wikipedia.org Similarly, substituting Si⁴⁺ with Al³⁺ can also improve conductivity. bath.ac.ukacs.org

    The presence of these defects creates more charge carriers (mobile Li⁺ ions) and can also lower the energy barriers for ion hopping. mdpi.comresearchgate.net The formation of solid solutions can lead to a more disordered structure, which can also facilitate faster ion transport. bath.ac.ukacs.org Therefore, controlling the crystal structure and defect chemistry is a key strategy for designing materials with high ionic conductivity. researchgate.net

    Table 2: Factors Influencing Ionic Conductivity in Tetralithium Silicate and LISICONs

    FactorInfluence on Ionic ConductivitySource(s)
    Crystal Structure Determines the dimensionality and connectivity of diffusion pathways. wikipedia.orgbath.ac.uk
    Interstitial Sites Provides locations for mobile Li⁺ ions to reside and hop between. sci-hub.boxd-nb.info
    Doping/Substitution Creates vacancies or interstitial Li⁺ ions, increasing the number of charge carriers. wikipedia.orgbath.ac.ukacs.org
    Defects (Vacancies, Interstitials) Can lower the activation energy for ion migration. researchgate.netmdpi.comresearchgate.net
    Solid Solution Formation Can lead to a disordered structure that enhances ion transport. bath.ac.ukacs.org

    Doping Effects and Materials Modification of Tetralithium Silicate

    Cationic Doping Strategies for Enhanced Functionality in Tetralithium Silicate (B1173343)

    Cationic doping involves the substitution of Li⁺ or Si⁴⁺ ions within the tetralithium silicate lattice with other cations. This process can create defects such as vacancies or interstitials, alter lattice parameters, and modify electronic structures, all of which can significantly impact the material's functionality.

    Aluminum (Al³⁺) is a common dopant used to enhance the ionic conductivity of lithium-containing ceramics. When Al³⁺ substitutes for Si⁴⁺ in the Li₄SiO₄ lattice, a charge imbalance is created. This imbalance is typically compensated by the formation of lithium vacancies or interstitials, which are crucial for facilitating Li-ion movement.

    Research indicates that the dissolution of aluminum into the Li₄SiO₄ structure can significantly improve its properties. researchgate.net For instance, in solid solutions like Li₄₊ₓSi₁₋ₓAlₓO₄, the introduction of Al³⁺ in Si⁴⁺ sites is compensated by Li⁺ interstitials, which increases the concentration of mobile charge carriers. researchgate.net Conversely, in systems like 0.7Li₄SiO₄–0.3Li₃PO₄, aluminum doping has been shown to increase Li-ion conductivity by a factor of approximately 20 at 150 °C compared to the undoped material. researchgate.net This enhancement is attributed to the generation of vacancies that provide pathways for lithium-ion conduction, even with the precipitation of a secondary Li₂SiO₃ phase. researchgate.net

    First-principles studies have confirmed that aluminum ions tend to occupy silicon sites within the Li₄SiO₄ lattice. researchgate.net This substitution not only impacts ionic transport but has also been found to greatly improve CO₂ chemisorption, making Al-doped Li₄SiO₄ a more effective material for carbon capture applications. researchgate.net The good lithium site connectivity and the introduction of Li interstitials are consistent with the enhanced conductivity observed in Al-doped tetralithium silicate. researchgate.net

    The effects of boron (B³⁺) doping have been explored in various silicate and phosphate-based materials, where it has been shown to influence both crystal structure and ionic transport. While specific research on boron-doped tetralithium silicate is not as extensive, insights can be drawn from analogous systems. In materials like dicalcium silicate, boron doping has been shown to stabilize high-temperature phases, such as β-C₂S and α′H-C₂S, by influencing the [SiO₄]⁴⁻ groups. mdpi.comresearchgate.net The similarity in ionic radii and electronegativity between B³⁺ and Si⁴⁺ suggests that boron can effectively substitute silicon in the silicate lattice. mdpi.com

    Doping tetralithium silicate with alkali metals, particularly potassium (K) and sodium (Na), has proven to be a highly effective strategy for improving its performance as a high-temperature CO₂ sorbent. nih.gov The primary challenge in the CO₂ absorption process for pure Li₄SiO₄ is the slow diffusion of Li⁺ and O²⁻ ions through the product layer of Li₂CO₃ and Li₂SiO₃ that forms on the particle surface.

    The improved kinetics and capacity also translate to better cyclic stability, as the molten phase facilitates the regeneration process and helps maintain the porous structure of the sorbent over multiple absorption-desorption cycles. frontiersin.org

    Table 1: Effect of Alkali Metal Doping on CO₂ Capture Performance of Li₄SiO₄

    Dopant Doping Method Temperature (°C) CO₂ Concentration Key Finding
    K₂CO₃ Mechanical Addition 550-650 15% Formation of a molten eutectic phase significantly improves absorption kinetics.
    Na₂CO₃ Solid-State Reaction 600-700 10-15% Enhanced CO₂ capture capacity and faster reaction rates due to molten salt formation.
    K₂CO₃ Impregnation 650 4% Promoted high performance at lower CO₂ concentrations.

    Transition Metal and Other Cation Doping (e.g., Sn, Bi, Te, Mg, Zr): Effects on Ionic Transport and Structural Stability

    The introduction of various transition metals and other cations into the Li₄SiO₄ lattice is explored to enhance structural stability and ionic transport. The choice of dopant is often guided by its ionic radius, valence state, and chemical stability.

    High-valence transition metal ions like Vanadium (V⁵⁺), Niobium (Nb⁵⁺), and Zirconium (Zr⁴⁺) are known to improve the structural and electrochemical stability of cathode materials by suppressing unwanted phase transitions and reducing lattice strain during cycling. rsc.org However, their effect on Li₄SiO₄ can be complex. For instance, while aluminum doping enhances CO₂ chemisorption, vanadium doping has been found to inhibit it, indicating that the dopant's electronic structure plays a crucial role. researchgate.net

    Magnesium (Mg²⁺) doping has been investigated in similar lithium-ion battery materials. Due to the smaller ionic radius of Mg²⁺ (0.66 Å) compared to Fe²⁺ (0.74 Å) or Li⁺ (0.76 Å), its incorporation can lead to a shrinkage of the crystal cell, which can influence particle size and surface energy. researchgate.net In some cases, Mg doping has shown little effect on electronic conductivity but can play a role in stabilizing the host structure. researchgate.net Zirconium (Zr⁴⁺) doping is often employed to enhance the stability of lithium-ion conductors, as seen in materials like Li₂AlZr(PO₄)₃, where it forms a stable structural framework. researchgate.net

    Anionic Substitution in Tetralithium Silicate Frameworks and its Research Implications

    Anionic substitution, where the (SiO₄)⁴⁻ polyanion is partially or fully replaced by other anions, represents another powerful strategy to modify the properties of tetralithium silicate. This approach, often termed the "mixed polyanion effect," can lead to dramatic improvements in ionic conductivity. core.ac.uk

    A prominent example is the Li₄SiO₄–Li₃PO₄ system. While both parent compounds, Li₄SiO₄ and Li₃PO₄, are poor ionic conductors, their solid solutions, such as Li₃.₇₅Si₀.₇₅P₀.₂₅O₄, exhibit ionic conductivities that are orders of magnitude higher (e.g., 10⁻³ S/cm at 573 K). acs.org The substitution of (SiO₄)⁴⁻ with (PO₄)³⁻ introduces a significant number of lithium vacancies into the structure to maintain charge neutrality, thereby increasing the concentration of mobile Li⁺ ions. acs.orgbath.ac.uk Molecular dynamics simulations have revealed that this mixed-anion framework facilitates three-dimensional pathways for Li-ion conduction through a cooperative interstitial mechanism. acs.org

    Similarly, substituting oxygen with nitrogen to form oxynitrides can also alter the material's properties. For example, the formation of Li₄.₁SiO₃.₉N₀.₁ from Li₄SiO₄ results in a decrease in the material's band gap from 5.6 eV to 4.8 eV, indicating a significant change in the electronic structure. researchgate.net Strategies like amorphization and heterovalent doping (e.g., with P⁵⁺) in oxynitride systems can enhance Li⁺ diffusion by creating Li vacancies and reducing the activation energy for ion hopping. mdpi.com These findings highlight the vast potential of anionic substitution to design novel solid electrolytes based on the tetralithium silicate framework.

    Microstructure and Grain Boundary Engineering in Doped Tetralithium Silicate Ceramics

    Engineering the microstructure and grain boundaries is therefore critical. The addition of dopants can influence grain growth during sintering, leading to changes in grain size and morphology. nih.gov For instance, in alumina (B75360) ceramics, dopants like titania and silica (B1680970) have been observed to segregate at grain boundaries, which can either promote or inhibit grain growth, sometimes leading to anisotropic (non-uniform) microstructures. researchgate.net

    In the context of lithium-ion conductors, modifying the grain boundary region with sintering aids can be an effective strategy. Studies on LATP ceramics have shown that adding Li₄SiO₄ as a sintering aid can improve the total ionic conductivity by modifying the grain boundary composition and enhancing Li⁺ diffusion between grains. mdpi.com This suggests that in doped Li₄SiO₄ systems, controlling the segregation of the dopant at the grain boundaries is crucial. Post-sintering heat treatments, such as annealing, can also be used to modify the microstructure, reduce porosity, and remove secondary phases from grain boundaries, further optimizing the material's properties. researchgate.net

    Phase Stability and Equilibrium Studies of Tetralithium Silicate Systems

    High-Temperature Phase Stability of Tetralithium Silicate (B1173343)

    Tetralithium silicate (Li₄SiO₄) exhibits moderate thermal stability at elevated temperatures. Decomposition of the compound begins in the temperature range of 900 to 1000 °C. The primary mechanism of decomposition is through lithium sublimation, leading to the formation of lithium metasilicate (B1246114) (Li₂SiO₃). At temperatures of 1100 °C or higher, tetralithium silicate melts, and the kinetics of its decomposition are altered. Studies have shown that the thermal performance of tetralithium silicate can degrade after prolonged annealing at high temperatures.

    Table 1: High-Temperature Properties of Tetralithium Silicate

    Property Temperature Range (°C) Notes
    Decomposition Onset 900 - 1000 Decomposes into Li₂SiO₃ via lithium sublimation.

    | Melting Point | ≥ 1100 | Melts and decomposition kinetics change. |

    Ternary and Pseudo-Binary Phase Diagram Investigations Involving Tetralithium Silicate

    Phase equilibrium studies are crucial for understanding the behavior of tetralithium silicate in multicomponent systems, particularly for applications in ceramics and solid-state electrolytes.

    In the Li₂O-TiO₂-SiO₂ ternary system , tetralithium silicate is a key phase. Phase diagrams show that compositions containing Li₄SiO₄ and lithium titanate (Li₂TiO₃) can, under certain conditions such as lithium burn-up, enter a stability field where three phases—Li₄SiO₄, Li₂TiO₃, and Li₂SiO₃—coexist researchgate.net. This is particularly relevant in the context of advanced ceramic breeder materials for fusion applications researchgate.net.

    The Li₄SiO₄-Li₃PO₄ pseudo-binary system has been investigated for its potential as a solid-state lithium-ion conductor. Investigations across various compositions reveal that the two end-members, Li₄SiO₄ and lithium phosphate (B84403) (Li₃PO₄), are not fully miscible bath.ac.uk. An immiscibility zone exists for compositions of (1−z)Li₄SiO₄−(z)Li₃PO₄ where z is between approximately 0.35 and 0.45 bath.ac.uk. Outside this zone, the system forms solid solutions. As the composition varies, the lattice parameters of the resulting phases change smoothly, except for a distinct discontinuity in the immiscibility region where two separate phases coexist bath.ac.uk.

    Table 2: Phase Behavior in Investigated Tetralithium Silicate Systems

    System Composition Range (z in (1-z)Li₄SiO₄-zLi₃PO₄) Observed Phase Behavior
    Li₂O-TiO₂-SiO₂ N/A Coexistence of Li₄SiO₄, Li₂TiO₃, and Li₂SiO₃ in a defined stability field researchgate.net.
    Li₄SiO₄-Li₃PO₄ 0.35 < z < 0.45 Immiscibility zone with two coexisting phases bath.ac.uk.

    | Li₄SiO₄-Li₃PO₄ | z < 0.35 and z > 0.45 | Formation of solid solutions with smoothly varying lattice parameters bath.ac.uk. |

    Thermodynamic Stability under Varying Environmental Conditions

    The thermodynamic stability of tetralithium silicate is significantly influenced by the chemical environment, most notably by the partial pressure of carbon dioxide (CO₂). It is widely studied as a high-temperature sorbent for CO₂ capture, typically in the 400-700 °C range.

    The primary reaction governing its stability in a CO₂-containing atmosphere is: Li₄SiO₄ + CO₂ ⇌ Li₂SiO₃ + Li₂CO₃

    This reversible reaction demonstrates that the stability of Li₄SiO₄ is dependent on both temperature and the surrounding CO₂ partial pressure. At high temperatures and low CO₂ partial pressures, the equilibrium favors the reactant, Li₄SiO₄. Conversely, at lower temperatures or higher CO₂ partial pressures, the forward reaction is favored, leading to the decomposition of tetralithium silicate into lithium metasilicate and lithium carbonate scispace.com. This property is the basis for its use in reversible CO₂ capture technologies.

    Metastable Phase Formation and Transformation Kinetics in Tetralithium Silicate Systems

    The kinetics of phase transformations in tetralithium silicate systems are critical for both its synthesis and its performance in various applications.

    Thermal Decomposition Kinetics: The kinetics of the thermal decomposition of Li₄SiO₄ have been analyzed to determine the energy barriers for the process. The activation energy for decomposition has been estimated for both the solid and liquid phases, providing insight into the rate of lithium sublimation and conversion to Li₂SiO₃ at different temperatures.

    CO₂ Absorption Kinetics: The kinetics of the reaction between tetralithium silicate and CO₂ are highly dependent on the material's morphology and microstructure scispace.com. Studies comparing Li₄SiO₄ synthesized via different methods have shown significant differences in CO₂ absorption rates. For instance, powders with a platelet morphology prepared by a sol-gel method exhibit a CO₂ absorption rate that is over 70% higher than that of powders prepared by a conventional solid-state reaction under similar conditions scispace.com. This enhancement is attributed to the unique morphology which facilitates CO₂ diffusion and reaction with the silicate particles scispace.com.

    Table 3: Activation Energies for Thermal Decomposition of Tetralithium Silicate

    Phase Process Activation Energy (kJ mol⁻¹)
    Solid Decomposition -408
    Liquid Decomposition -250

    Broader Applications of Tetralithium Silicate in Advanced Materials Science

    Tetralithium Silicate (B1173343) as a High-Temperature CO₂ Sorbent: Fundamental Research and Applied Performance

    Tetralithium silicate is a promising candidate for the capture of carbon dioxide (CO₂) at high temperatures, a critical technology for mitigating greenhouse gas emissions from industrial processes and power generation. nih.govmdpi.comunipi.itbohrium.com The fundamental mechanism of CO₂ capture by Li₄SiO₄ involves a reversible chemical reaction where the silicate reacts with CO₂ to form lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃). unipi.it This reaction is typically favorable in a temperature range of 500–600 °C. nih.gov

    The CO₂ absorption capacity of Li₄SiO₄ is a key performance metric. Theoretically, it can capture approximately 367 mg of CO₂ per gram of Li₄SiO₄. unipi.it However, in practice, the achieved capacity can be influenced by various factors, including the synthesis method, material porosity, and operating conditions. nih.gov Research has shown that the solid-state reaction method is a common approach for synthesizing Li₄SiO₄, though it can result in low porosity and a subsequent decrease in CO₂ absorption capacity over multiple cycles. nih.gov To address this, various synthesis techniques and modifications have been explored.

    Doping Li₄SiO₄ with alkali metal carbonates, such as potassium carbonate (K₂CO₃), has been shown to significantly enhance its CO₂ capture performance. mdpi.comunipi.itbohrium.com The addition of K₂CO₃ can improve the kinetics of the CO₂ absorption process. mdpi.combohrium.com The optimization of synthesis and operating conditions is crucial for maximizing the CO₂ uptake. For instance, a study employing Response Surface Methodology found that a sorbent produced at 600 °C with 36.9 wt% of K₂CO₃ exhibited a maximum adsorption capacity of 196.4 mg/g when tested at 500 °C and 4 vol% of CO₂. mdpi.comunipi.itbohrium.com Under higher CO₂ concentrations (50 vol%), a sorbent synthesized at 600 °C with 17.1 wt% of K₂CO₃ and tested at 662 °C achieved a superior uptake of 295.6 mg/g. mdpi.comunipi.itbohrium.com

    The cyclic stability of Li₄SiO₄-based sorbents is another critical aspect for their practical application. While some preparations show a decline in capacity over repeated absorption/desorption cycles, others have demonstrated improved performance. nih.govnih.gov For example, a sample made from fumed silica (B1680970) showed an increase in CO₂ capture capacity from 19.90 wt% in the first cycle to 34.23 wt% in the 30th cycle, attributed to alterations in the material's sorption kinetics. nih.gov The kinetics of CO₂ sorption by Li₄SiO₄ have been described by models such as the Avrami-Erofeev model, which considers nucleation and growth mechanisms. nih.gov

    Table 1: CO₂ Absorption Performance of Tetralithium Silicate Sorbents

    Sorbent Composition Synthesis/Test Conditions CO₂ Absorption Capacity (mg/g) Number of Cycles Reference
    Li₄SiO₄ (Li₂CO₃:SiO₂ = 2.6:1) Solid-state reaction Initial: 341.4, After 16 cycles: 277.0 16 nih.gov
    K₂CO₃-doped Li₄SiO₄ 36.9 wt% K₂CO₃, 500°C, 4 vol% CO₂ 196.4 - mdpi.comunipi.itbohrium.com
    K₂CO₃-doped Li₄SiO₄ 17.1 wt% K₂CO₃, 662°C, 50 vol% CO₂ 295.6 - mdpi.comunipi.itbohrium.com
    Li₄SiO₄ from fumed silica - Initial: 199.0, After 30 cycles: 342.3 30 nih.gov

    Tetralithium Silicate as a Solid Electrolyte Component for Advanced Lithium-Ion Batteries

    The development of all-solid-state lithium-ion batteries is a significant area of research, driven by the potential for enhanced safety and higher energy densities compared to conventional batteries with liquid electrolytes. semanticscholar.org Tetralithium silicate is being investigated as a component in solid electrolytes due to its ionic conductivity. ox.ac.uknih.gov While pure Li₄SiO₄ exhibits modest ionic conductivity, its properties can be substantially improved through doping and by incorporating it into composite structures. ox.ac.ukcam.ac.uk

    One promising approach is the creation of solid solutions with other lithium compounds. For example, the (1-z)Li₄SiO₄-(z)Li₃PO₄ system has demonstrated ionic conductivities orders of magnitude higher than the parent compounds, reaching 10⁻³ S/cm at 573 K. ox.ac.ukcam.ac.uk Molecular dynamics simulations have revealed that in these mixed Si/P compositions, Li-ion conduction occurs through 3D pathways via a cooperative interstitial mechanism, which is a key factor in promoting high ionic conductivity. ox.ac.ukcam.ac.uk

    Li₄SiO₄ has also been successfully used as a dopant to enhance the performance of other solid electrolytes. In the Li₇P₂S₈I solid electrolyte system, doping with 10 mol% of Li₄SiO₄ resulted in a high ionic conductivity of 0.85 mS/cm at 25 °C and excellent long-term cycling stability for over 680 cycles (1370 hours) when paired with a lithium metal anode. semanticscholar.orgrsc.orgnih.gov This indicates a high degree of compatibility with metallic lithium, a crucial factor for next-generation battery technologies. rsc.orgnih.gov The doping with Li₄SiO₄ is believed to reduce the energy barriers for ionic conduction. semanticscholar.org

    Thin films of lithium silicates, including compositions close to Li₄SiO₄, have been fabricated using techniques like atomic layer deposition (ALD). nih.gov An ALD-prepared lithium silicate thin film exhibited an ionic conductivity of 1.45 × 10⁻⁶ S/cm at 373 K. nih.gov The higher lithium concentration and lower activation energy in these films contribute to their enhanced ionic conductivity. nih.gov

    Table 2: Ionic Conductivity of Tetralithium Silicate-Based Solid Electrolytes

    Electrolyte System Synthesis Method Temperature (°C) Ionic Conductivity (S/cm) Reference
    (1-z)Li₄SiO₄-(z)Li₃PO₄ - 300 10⁻³ ox.ac.ukcam.ac.uk
    Li₇P₂S₈I·10Li₄SiO₄ Liquid-phase shaking 25 8.5 × 10⁻⁴ semanticscholar.orgrsc.orgnih.gov
    Li₄SiO₄ thin film Atomic Layer Deposition 100 1.45 × 10⁻⁶ nih.gov

    Potential for Tetralithium Silicate in Tritium (B154650) Breeder Materials Research

    In the quest for fusion energy, the development of tritium breeder materials is essential for ensuring a self-sufficient fuel cycle in future deuterium-tritium (D-T) fusion reactors. researchgate.netresearchgate.net Tritium, an isotope of hydrogen, is a primary fuel component but is not naturally abundant. researchgate.netresearchgate.net It can be produced within the reactor's blanket by the transmutation of lithium-6 (B80805) (⁶Li) upon neutron capture. kit.eduosti.gov Tetralithium silicate is considered a leading candidate for this application due to several advantageous properties. researchgate.netkit.edu

    Li₄SiO₄ boasts a high lithium atom density, which is crucial for maximizing tritium production. researchgate.netosti.gov It also possesses a high melting temperature (1523 K) and exhibits excellent tritium release characteristics. researchgate.net Furthermore, Li₄SiO₄ is a low-activation material, which is important for minimizing the generation of long-lived radioactive waste and allowing for potential material recycling. researchgate.net

    The tritium release behavior from Li₄SiO₄ has been the subject of extensive research. osti.govosti.gov Studies have shown that tritium is released in the form of tritiated hydrogen (HT) and tritiated water (HTO). osti.govgoogle.com The release is influenced by factors such as temperature, purge gas composition, and the microstructure of the material. osti.gov Surface effects are believed to play a dominant role in the tritium release process. osti.gov To enhance its mechanical, thermal, and chemical properties, Li₄SiO₄ is often considered in biphasic forms, for instance, mixed with lithium metatitanate (Li₂TiO₃). osti.goveuro-fusion.org

    However, under irradiation, Li₄SiO₄ can undergo phase decomposition and amorphization. osti.gov This highlights the need for further research to ensure its long-term stability and performance within the harsh environment of a fusion reactor blanket. kit.edu

    Table 3: Properties of Tetralithium Silicate as a Tritium Breeder Material

    Property Value/Characteristic Significance Reference
    Lithium Atom Density 0.54 g/cm³ High tritium breeding potential researchgate.net
    Melting Temperature 1523 K High-temperature stability researchgate.net
    Tritium Release Excellent, dominated by surface effects Efficient recovery of bred tritium researchgate.netosti.gov
    Activation Low activating compound Reduced radioactive waste researchgate.net
    Irradiation Behavior Can undergo amorphization A challenge for long-term stability osti.gov

    Integration of Tetralithium Silicate in Composite Materials for Energy Technologies and Beyond

    The integration of tetralithium silicate into composite materials is a strategy being explored to harness its beneficial properties while overcoming some of its intrinsic limitations. This is particularly evident in the field of solid-state batteries, where composite electrolytes are being developed to achieve a combination of high ionic conductivity, good mechanical properties, and stable interfaces with electrodes. energy.gov

    In composite solid electrolytes, Li₄SiO₄ can be combined with polymers or other ceramic materials. energy.gov The goal is to create a material that leverages the high ionic conductivity of the ceramic component with the flexibility and processability of the polymer matrix. The interface between the different components in a composite electrolyte is critical, as it can significantly impact ion transport. energy.govenergy.gov Research focuses on minimizing interfacial resistance to ensure efficient lithium-ion conduction throughout the composite structure. energy.govenergy.gov

    The development of Li₄SiO₄-based composites requires a deep understanding of the material properties of each component and the interactions at their interfaces. The ability to tailor the microstructure and composition of these composites will be key to unlocking their full potential in a range of energy technologies.

    Future Research Directions and Emerging Paradigms for Tetralithium Silicate

    Development of Advanced Characterization Techniques for In-Operando Studies of Tetralithium Silicate (B1173343) under Real-World Conditions

    A critical frontier in the study of tetralithium silicate is the ability to observe its dynamic behavior under actual operating conditions. Traditional pre- and post-mortem analyses are insufficient to capture the complex and often transient processes that govern the material's performance and degradation. rsc.orgacs.org In-situ and operando characterization techniques, which monitor the material in real-time within a functioning device, are essential for gaining a deeper understanding of reaction mechanisms, structural evolution, and interfacial phenomena. tudelft.nl

    Future research will focus on developing and adapting a suite of operando techniques to probe tetralithium silicate in various applications, such as in solid-state batteries or during high-temperature CO₂ capture. acs.orgrsc.org Key areas of development will include:

    Operando X-ray and Neutron Diffraction: These techniques are invaluable for tracking crystal structure evolution, phase transitions, and the formation of intermediate phases during electrochemical cycling or gas-solid reactions. acs.orgsciengine.com For instance, operando X-ray diffraction (XRD) can monitor the reversible conversion of Li₄SiO₄ to Li₂SiO₃ and Li₂CO₃ during CO₂ adsorption and desorption, providing insights into the reaction kinetics and structural stability. rsc.org

    Advanced Microscopy and Spectroscopy: Techniques like in-situ transmission electron microscopy (TEM) and scanning probe microscopy (SPM) can provide real-time visualization of morphological changes, particle fracture, and the evolution of the solid-electrolyte interphase (SEI). tudelft.nl Correlative techniques that combine imaging with spectroscopic analysis (e.g., energy-dispersive X-ray spectroscopy) will be crucial for linking structural changes to chemical composition at the nanoscale. acs.org

    Multi-modal and Correlative Approaches: The complexity of the processes occurring within a device necessitates the simultaneous application of multiple characterization techniques. semanticscholar.org Future platforms will aim to integrate techniques to obtain complementary structural, chemical, and electrochemical information as a function of the material's state of charge or reaction progress. semanticscholar.org This allows for a more holistic understanding of structure-property-performance relationships.

    The insights gained from these advanced in-operando studies will be critical for identifying failure mechanisms and for designing more robust and durable tetralithium silicate-based materials. rsc.org

    Table 1: Advanced In-Operando Characterization Techniques for Tetralithium Silicate

    Technique Information Gained Relevance to Tetralithium Silicate
    Operando XRD Crystal structure changes, phase transitions, lattice parameter evolution. sciengine.com Monitoring phase transformations during CO₂ capture/release or electrochemical cycling.
    In-situ TEM Real-time imaging of nanostructural and morphological changes, particle cracking. tudelft.nl Visualizing physical degradation and interfacial reactions in battery applications.
    Operando XPS/AES Surface chemistry, elemental composition, and chemical state changes at interfaces. semanticscholar.org Understanding the formation and evolution of the solid-electrolyte interphase (SEI).
    In-situ Raman/FTIR Vibrational modes, molecular structure, and chemical bond changes. rsc.org Probing the chemical mechanisms of CO₂ sorption or electrolyte decomposition.

    | Neutron Diffraction | Location and transport of light elements, particularly lithium ions. acs.org | Mapping Li-ion diffusion pathways and understanding ionic conductivity. |

    Machine Learning and AI-Driven Discovery in Tetralithium Silicate Materials Science

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, moving the field from a trial-and-error discovery process to a data-driven design paradigm. sciepublish.com For tetralithium silicate, AI and ML offer powerful tools to accelerate the discovery of new compositions, predict properties, and optimize performance for specific applications.

    Future research in this area will likely focus on several key aspects:

    High-Throughput Computational Screening: By combining quantum mechanical calculations with ML models, researchers can rapidly screen vast compositional spaces. This could involve exploring the effects of various dopants or substitutions in the Li₄SiO₄ crystal structure to enhance properties like ionic conductivity or CO₂ uptake capacity.

    Predictive Modeling of Material Properties: AI algorithms can be trained on existing experimental and computational data to predict the properties of novel tetralithium silicate-based materials. sustainability-directory.com This includes predicting electrochemical stability windows, ionic and electronic conductivity, and mechanical properties, thereby reducing the need for extensive laboratory synthesis and testing. researchgate.net

    Accelerating Discovery of Novel Materials: AI tools can analyze relationships between hundreds of thousands of known materials to identify unexplored chemical spaces where new functional materials are likely to exist. reincarnate-project.eu This approach can guide researchers toward synthesizing entirely new lithium silicate phases with tailored functionalities.

    Optimization of Synthesis and Processing: ML models can be employed to optimize synthesis parameters (e.g., temperature, time, precursor ratios) to achieve desired material characteristics such as specific crystal phases, particle sizes, or morphologies. illustrarch.com This can lead to more efficient and reproducible manufacturing processes.

    Nanostructuring and Morphological Control for Enhanced Tetralithium Silicate Performance

    The performance of tetralithium silicate is intrinsically linked to its physical form. Control over the material's architecture at the nanoscale—including particle size, shape, porosity, and dimensionality—is a powerful strategy for enhancing its functional properties. rsc.org Future research will increasingly focus on the deliberate design and synthesis of nanostructured tetralithium silicate to overcome existing limitations.

    Key research directions include:

    Synthesis of Diverse Nanostructures: Developing facile and scalable methods to synthesize tetralithium silicate in various forms, such as nanoparticles, nanosheets, nanorods, and porous frameworks. rsc.orgmdpi.com For example, two-dimensional nanosheets offer a high surface area, which is highly beneficial for applications involving gas-solid reactions like CO₂ capture, as it allows for efficient interaction with every Li-site. rsc.org

    Hierarchical Architectures: Creating complex, hierarchical structures that combine features at multiple length scales. For instance, assembling nanoparticles into porous microspheres could improve powder flow and handling for industrial applications while retaining the high surface area of the primary nanoparticles.

    Core-Shell and Composite Structures: Designing composite materials where a tetralithium silicate core is coated with a functional shell, or where Li₄SiO₄ nanoparticles are embedded in a conductive matrix. rsc.org A conductive carbon coating, for example, could enhance the electronic conductivity of Li₄SiO₄ when used as a battery electrode material.

    Porosity Engineering: Controlling the pore size, volume, and connectivity within the material is crucial for applications requiring efficient mass transport, such as catalysis or sorption. mdpi.comnih.gov Templating methods using surfactants or polymers can be employed to create well-defined mesoporous structures.

    Manipulating the morphology of tetralithium silicate allows for the tuning of its properties to meet the demands of specific applications, from high-capacity sorbents to high-rate battery electrodes. mdpi.com

    Table 2: Impact of Nanostructuring on Tetralithium Silicate Properties

    Nanostructure Key Feature Potential Performance Enhancement Relevant Application
    Nanoparticles High surface-area-to-volume ratio. zzts888.com Increased reaction kinetics, higher capacity. CO₂ Capture, Battery Electrodes.
    Nanosheets 2D morphology, maximal surface exposure. rsc.org Rapid gas diffusion, high CO₂ uptake. rsc.org High-Temperature CO₂ Sorbents.
    Porous Scaffolds Interconnected pore network. mdpi.com Enhanced mass transport and accessibility of active sites. Catalysis, Solid-State Electrolytes.

    | Core-Shell Structures | Protective/functional outer layer. rsc.org | Improved stability, enhanced conductivity. | Battery Materials. |

    Rational Design of Next-Generation Tetralithium Silicate-Based Materials for Sustainable Technologies

    The ultimate goal of future research is the rational design of new materials, moving from discovery to invention. This involves a deep understanding of the structure-property relationships in tetralithium silicate, which can then be used to design novel materials with specific, predetermined functionalities for sustainable technologies. oaepublish.com This design-centric approach will be heavily reliant on the synergy between computational modeling and experimental synthesis.

    Emerging paradigms in this area include:

    Computational Materials Design: Utilizing computational tools like Density Functional Theory (DFT) to model the behavior of tetralithium silicate at the atomic level. researchgate.net These simulations can predict the effects of doping, defects, and strain on properties like Li-ion mobility and surface reactivity, guiding experimental efforts toward the most promising material compositions. researchgate.netsemanticscholar.org

    Designing for Sustainability: Integrating life-cycle assessment and sustainability metrics directly into the material design process using AI tools. sciepublish.comsustainability-directory.com This involves optimizing not only for performance but also for factors like the use of abundant and non-toxic elements, energy-efficient synthesis routes, and recyclability. reincarnate-project.eu

    Application-Specific Functionalization: Tailoring the material for specific high-impact applications. For energy storage, this could mean designing Li₄SiO₄-based solid electrolytes with high ionic conductivity and a wide electrochemical stability window to enable safer, high-energy-density solid-state batteries. rsc.orgresearchgate.net For environmental applications, the focus might be on enhancing the kinetics and stability of Li₄SiO₄ for CO₂ capture from industrial flue gas or direct air capture.

    Hybrid Materials Systems: Moving beyond single-phase materials to design complex, multi-component systems where tetralithium silicate is integrated with other materials (e.g., polymers, other ceramics, conductive carbons) to achieve synergistic properties that are not possible with any single component. rsc.org

    By embracing a rational design philosophy, the scientific community can systematically engineer next-generation tetralithium silicate-based materials that are not only high-performing but also economically viable and environmentally benign, contributing to a more sustainable future.

    Q & A

    Q. What protocols ensure reproducibility in synthesizing Li₄SiO₄ with controlled particle morphology?

    • Methodological Answer : Use sol-gel methods with alkoxide precursors for uniform particle size. Characterize morphology via scanning electron microscopy (SEM) and dynamic light scattering (DLS). Document synthesis parameters (pH, aging time) as per Beilstein Journal standards .

    Q. How can in situ spectroscopic techniques enhance understanding of Li₄SiO₄’s phase transitions during thermal cycling?

    • Methodological Answer : Pair temperature-dependent FTIR with Raman spectroscopy to track structural changes in real time. Use diamond anvil cells for high-pressure studies. Reference methodologies from silicate melt foam analysis, which emphasize time-resolved data collection .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.